N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Overview
Description
“N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine” is an organic compound that features a pyrazole ring and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine” typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl groups under basic conditions.
Coupling with Methoxyphenyl Group: The final step involves coupling the alkylated pyrazole with a 3-methoxyphenyl ethanamine derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the methoxy group, leading to various reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, H₂O₂, or PCC.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ can be used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like Pd/C for hydrogenation or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity often associated with pyrazole derivatives.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Industrially, it might find applications in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-hydroxyphenyl)ethanamine
- N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-chlorophenyl)ethanamine
Uniqueness
The presence of the methoxy group in “N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine” might confer unique electronic properties, affecting its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-19-12-15(13(2)18-19)11-17-9-8-14-6-5-7-16(10-14)20-3/h5-7,10,12,17H,4,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXCRVEROLDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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